6-Azido-hexylamine

Catalog No.
S684894
CAS No.
349553-73-7
M.F
C6H14N4
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Azido-hexylamine

CAS Number

349553-73-7

Product Name

6-Azido-hexylamine

IUPAC Name

6-azidohexan-1-amine

Molecular Formula

C6H14N4

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2

InChI Key

CLQMAUAPICAWGT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(CCCN=[N+]=[N-])CCN

6-Azido-hexylamine is a heterobifunctional aliphatic crosslinker featuring a primary amine and a terminal azide separated by a six-carbon (C6) alkyl chain. This specific structural configuration provides a rigid, hydrophobic spacer of approximately 8.8 Å, making it a highly versatile building block for bioconjugation, click chemistry, and surface functionalization workflows. The primary amine reacts efficiently with activated esters or carboxylic acids via EDC coupling, while the azide serves as a stable bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions. As a liquid at room temperature with excellent solubility in common organic solvents, it offers superior processability and ease of handling for solid-phase peptide modification and microarray fabrication compared to highly viscous or solid long-chain analogs[1].

Substituting 6-azido-hexylamine with shorter aliphatic analogs (like 3-azidopropylamine) or flexible hydrophilic linkers (like azido-PEG-amines) often leads to catastrophic failures in application-critical performance. Short C2-C3 spacers introduce severe steric hindrance, which can completely block enzymatic recognition or receptor binding when large payloads are attached [1]. Conversely, while azido-PEG-amines offer high water solubility, their extreme flexibility and hydrophilicity can disrupt the necessary membrane-penetrating properties of polymeric vectors and introduce unwanted immunogenic responses[2]. The C6 alkyl chain provides a precise balance of steric relief and hydrophobicity, ensuring optimal spatial separation without the entropic penalties associated with PEG chains.

Relief of Steric Congestion in Kinase Co-Substrates

In the synthesis of modified ATP analogues for kinase assays, the spacer length between the nucleotide and the payload is critical. Studies comparing alkyl spacer lengths in Fc-ATP conjugates demonstrated that short spacers (e.g., C2-C3) caused severe steric congestion, negatively affecting the outcome of the phosphorylation reaction. In contrast, conjugates utilizing the 6-azido-hexylamine C6 spacer relieved this structural constraint, yielding an optimal analytical response in cyclic voltammetry and TOF-SIMS measurements [1].

Evidence DimensionEnzymatic phosphorylation efficiency and analytical response
Target Compound DataOptimal analytical response and unhindered phosphorylation with C6 spacer
Comparator Or BaselineShort alkyl spacers (C2-C3)
Quantified DifferenceC2-C3 spacers cause steric congestion inhibiting phosphorylation; C6 spacer relieves this constraint
ConditionsFc-ATP conjugates evaluated as kinase co-substrates via cyclic voltammetry

Buyers designing enzymatic probes must select the C6 spacer to ensure the attached payload does not inhibit critical enzyme-substrate binding.

Enhanced Gene Delivery via Hydrophobic Side-Chain Elongation

The hydrophobicity of the spacer chain significantly impacts the membrane-penetrating capabilities of cationic polymers. When comparing helical polypeptides functionalized with either 3-azidopropylamine (G3) or 6-azido-hexylamine (G6), the G6-derived vectors exhibited vastly superior performance. The optimal balance of membrane activity and cytotoxicity provided by the C6 spacer allowed the G6 vectors to outperform the commercial reagent Lipofectamine 2000 by 3 to 6-fold in in vitro transfection efficiency, while also demonstrating notably higher resistance to serum degradation than the G3 comparator [1].

Evidence DimensionIn vitro gene transfection efficiency
Target Compound Data3 to 6-fold higher efficiency than Lipofectamine 2000 with high serum resistance
Comparator Or Baseline3-azidopropylamine (G3) and Lipofectamine 2000
Quantified DifferenceG6 significantly outperformed G3 in serum resistance and exceeded commercial baselines by up to 600%
ConditionsIn vitro transfection using cationic helical polypeptides

For manufacturers of non-viral gene delivery vectors, substituting C3 for C6 directly dictates the commercial viability and serum stability of the final product.

Significant Tm Enhancement in Short DNA Duplexes

Short oligonucleotide probes suffer from low melting temperatures (Tm), limiting their diagnostic utility. By utilizing 6-azido-hexylamine as a flexible linker to attach acridine-4-carboxamide intercalators via click chemistry, researchers achieved optimal thermal stabilization. The C6 spacer provided sufficient flexibility for the intercalator to interact with the DNA, increasing the Tm of the short DNA duplexes (13-18 bases) by almost 8 °C compared to unmodified baselines, enabling excellent discrimination of point mutations [1].

Evidence DimensionDNA duplex melting temperature (Tm)
Target Compound Data+8 °C increase in Tm
Comparator Or BaselineUnmodified short DNA duplexes
Quantified DifferenceAlmost 8 °C enhancement in thermal stability
ConditionsAcridine intercalators attached to 13-18 base ODN probes via CuAAC

Diagnostic assay developers must procure this exact spacer to ensure sufficient thermal stability and single-nucleotide mismatch discrimination in short DNA probes.

High-Yield Processability in Aqueous EDC Coupling

The primary amine of 6-azido-hexylamine demonstrates excellent nucleophilicity and processability in standard bioconjugation workflows. In the synthesis of nitrogen-linked ATP analogues, activation of ATP with EDC in water at pH 6.0 followed by straightforward coupling to 6-azido-hexylamine proceeded efficiently without the need for cation exchange. Screening of activators revealed that EDC provided significantly higher yields and cleaner conversion profiles compared to CDI when conjugating to the C6 azido-amine, streamlining the manufacturing process [1].

Evidence DimensionCoupling efficiency and processability
Target Compound DataHigh-yield straightforward coupling in aqueous conditions
Comparator Or BaselineCDI activation
Quantified DifferenceEDC provided higher yields and avoided complex cation exchange steps
ConditionsAqueous coupling to ATP at pH 6.0

Procurement teams scaling bioconjugation processes can rely on this compound for high-yield, straightforward aqueous coupling, reducing overall manufacturing costs.

Kinase Assay and Enzymatic Probe Development

Due to its ability to relieve steric congestion, 6-azido-hexylamine is the optimal linker for attaching bulky fluorophores, affinity tags, or organometallic complexes to enzyme substrates. It ensures that the payload does not interfere with the active site, making it critical for high-throughput screening and single-molecule sequencing reagents [1].

Non-Viral Gene Delivery Vector Synthesis

The specific hydrophobicity of the C6 chain makes it an essential precursor for modifying cationic polymers and helical polypeptides. By outperforming shorter C3 analogs in serum stability and membrane penetration, it is the preferred choice for formulating advanced gene therapies and siRNA delivery systems [2].

Diagnostic Oligonucleotide Microarrays

The compound is highly suited for functionalizing short DNA probes with intercalators or surface-anchoring groups. Its ability to increase the melting temperature of DNA duplexes by up to 8 °C ensures robust performance in point-mutation detection and diagnostic microarrays [3].

Bioorthogonal Surface Functionalization

For the fabrication of biosensors and patterned glass slides, 6-azido-hexylamine provides a rigid, defined hydrophobic footprint. It enables highly efficient, catalyst-free azide-alkyne cycloadditions (SPAAC) with cyclooctynes, avoiding the unpredictable conformations and potential steric shielding associated with long PEG linkers [4].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

142.121846464 Da

Monoisotopic Mass

142.121846464 Da

Heavy Atom Count

10

Wikipedia

6-azidohexan-1-amine

Dates

Last modified: 08-15-2023

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